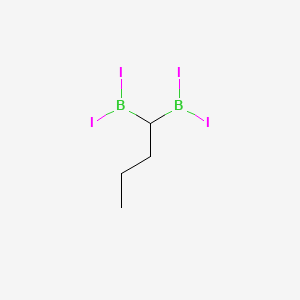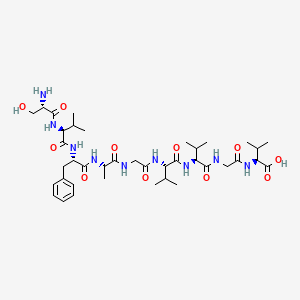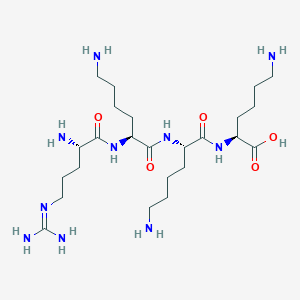
L-Lysine, L-arginyl-L-lysyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-arginyl-L-lysyl-L-lysyl- is a peptide composed of the amino acids lysine and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The presence of multiple lysine residues and an arginine residue in its structure suggests that it may have unique biochemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin. Subsequent amino acids (L-arginine, L-lysyl, and L-lysyl) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginyl-L-lysyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
化学反応の分析
Types of Reactions
L-Lysine, L-arginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and arginine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Lysine, L-arginyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Lysine, L-arginyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The positively charged amino groups in lysine and arginine residues can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can influence cellular processes, including signal transduction, gene expression, and enzyme activity.
類似化合物との比較
Similar Compounds
L-Lysine, L-lysyl-L-prolylglycyl-L-arginyl-: Another peptide with similar amino acid composition but different sequence.
L-Lysine, L-arginyl-L-arginyl-L-lysyl-: Contains an additional arginine residue, which may alter its biochemical properties.
Uniqueness
L-Lysine, L-arginyl-L-lysyl-L-lysyl- is unique due to its specific sequence and the presence of multiple lysine residues, which can enhance its binding affinity to negatively charged molecules. This makes it a valuable compound for studying peptide interactions and developing peptide-based therapeutics.
特性
CAS番号 |
627091-96-7 |
|---|---|
分子式 |
C24H50N10O5 |
分子量 |
558.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H50N10O5/c25-12-4-1-9-17(32-20(35)16(28)8-7-15-31-24(29)30)21(36)33-18(10-2-5-13-26)22(37)34-19(23(38)39)11-3-6-14-27/h16-19H,1-15,25-28H2,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
KKSXMAAXNQLBMS-VJANTYMQSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


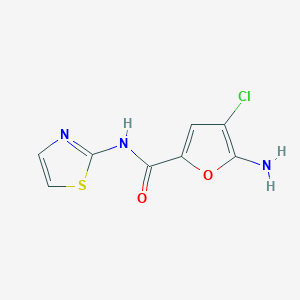
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
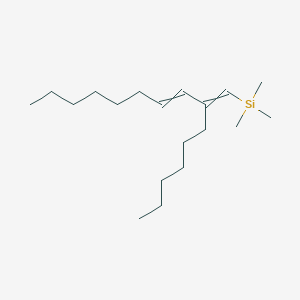
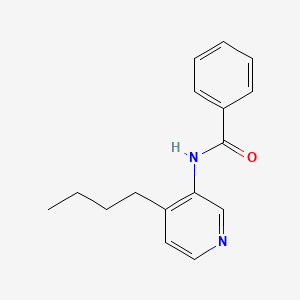
![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
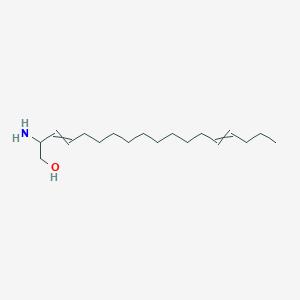

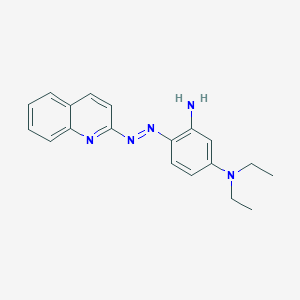
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
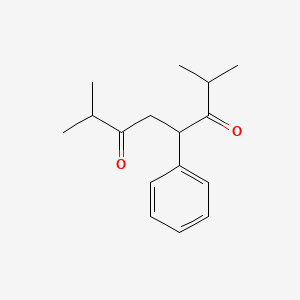
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)
![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
